molecular formula C9H11NO2 B115952 (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde CAS No. 154819-41-7

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde

Cat. No. B115952
M. Wt: 165.19 g/mol
InChI Key: OUSTXDJSBKRROK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4R-AMPC and has a molecular formula of C10H11NO2.

Scientific Research Applications

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. Additionally, it has been shown to have potential as a chiral building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis.

Mechanism Of Action

The mechanism of action of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that its antifungal and antibacterial activities may be due to its ability to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial species, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been shown to induce apoptosis in several cancer cell lines, including human breast cancer cells and human glioblastoma cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is its potential as a chiral building block in the synthesis of pharmaceuticals. Additionally, its antifungal, antibacterial, and antitumor activities make it a promising candidate for the development of new drugs. However, one of the limitations of using (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde in lab experiments is its relatively high cost.

Future Directions

There are several future directions for research on (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde. One direction is to further investigate its antifungal, antibacterial, and antitumor activities and to develop new drugs based on these activities. Another direction is to explore its potential as a chiral building block in the synthesis of pharmaceuticals and to develop new methods for its synthesis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the desired compound. Other methods include the use of chiral auxiliary agents and enzymatic resolution.

properties

CAS RN

154819-41-7

Product Name

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-7-3-4-10(8(2)12)5-9(7)6-11/h3-7H,1-2H3/t7-/m1/s1

InChI Key

OUSTXDJSBKRROK-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C=CN(C=C1C=O)C(=O)C

SMILES

CC1C=CN(C=C1C=O)C(=O)C

Canonical SMILES

CC1C=CN(C=C1C=O)C(=O)C

Origin of Product

United States

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